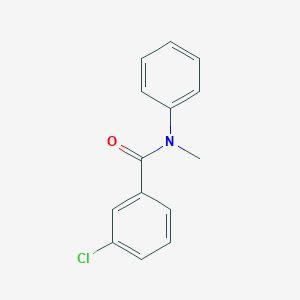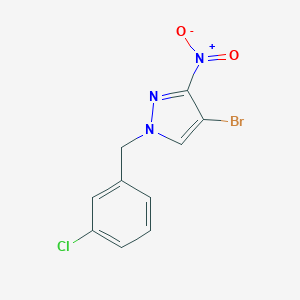![molecular formula C21H21N3O4S B250651 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide, also known as TMCB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TMCB is a synthetic compound that has been developed through a series of chemical reactions, and its unique structure and properties make it an ideal candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide is not fully understood, but studies have shown that it has the ability to inhibit certain enzymes and pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting these enzymes, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, this compound has been shown to modulate the immune system by increasing the production of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it an ideal candidate for further investigation as a potential anticancer agent. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the cost of synthesizing this compound may be prohibitive for some research labs.
Orientations Futures
There are a number of future directions for research on 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide. One area of research is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and to investigate its potential use in combination with other anticancer agents. Another area of research is its potential use as an anti-inflammatory agent. Studies are needed to determine its efficacy in various inflammatory conditions, as well as its potential side effects. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify other potential targets for its use.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis process is the preparation of 3,4,5-trimethoxybenzoyl chloride, which is then reacted with 2-methylquinoline-5-thiol to form the intermediate product. The intermediate product is then further reacted with ammonium carbonate to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail, and the final product must be purified to ensure its purity and efficacy.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been the subject of numerous scientific studies due to its potential applications in various areas. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo. This compound has also been investigated for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propriétés
Formule moléculaire |
C21H21N3O4S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H21N3O4S/c1-12-8-9-14-15(22-12)6-5-7-16(14)23-21(29)24-20(25)13-10-17(26-2)19(28-4)18(11-13)27-3/h5-11H,1-4H3,(H2,23,24,25,29) |
Clé InChI |
RFWFLDOSAYOFKD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)




![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)


![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)




